Mal-amide-PEG2-oxyamine-Boc
Description
Mal-amide-PEG2-oxyamine-Boc (CAS: Not explicitly listed; CAT#: ADC-L-1012) is a bifunctional linker for bioconjugation, featuring:
- Maleimide (-Mal): Reacts selectively with thiol (-SH) groups (e.g., cysteine residues in proteins) to form stable thioether bonds .
- PEG2 spacer: Enhances aqueous solubility, reduces immunogenicity, and minimizes nonspecific interactions .
- Boc-protected oxyamine (-NH-O-Boc): The tert-butoxycarbonyl (Boc) group protects the oxyamine, which can be deprotected under acidic conditions to generate a reactive hydroxylamine (-NH-OH) for conjugation with carbonyl groups (e.g., ketones or aldehydes) .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O8/c1-18(2,3)29-17(25)20-28-13-12-27-11-10-26-9-7-19-14(22)6-8-21-15(23)4-5-16(21)24/h4-5H,6-13H2,1-3H3,(H,19,22)(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXZXOBWZFWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amide-PEG2-oxyamine-Boc typically involves the following steps:
Formation of the Maleimide Group: The maleimide group is introduced through a reaction between maleic anhydride and an amine.
Attachment of Polyethylene Glycol: The polyethylene glycol chain is attached to the maleimide group through a nucleophilic substitution reaction.
Introduction of the Oxyamine Group: The oxyamine group is introduced by reacting the polyethylene glycol-maleimide intermediate with an oxyamine compound.
Boc Protection: The oxyamine group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity and consistency
Chemical Reactions Analysis
Types of Reactions
Mal-amide-PEG2-oxyamine-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can undergo nucleophilic substitution reactions with various nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free oxyamine group.
Conjugation Reactions: The oxyamine group can react with aldehydes or ketones to form oxime linkages
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. Reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.
Boc Deprotection: Boc deprotection is usually performed using trifluoroacetic acid in dichloromethane.
Oxime Formation: The oxyamine group reacts with aldehydes or ketones in the presence of an acid catalyst
Major Products
Substitution Products: Various substituted maleimide derivatives.
Deprotected Oxyamine: Free oxyamine group after Boc deprotection.
Oxime Linkages: Stable oxime bonds formed with aldehydes or ketones
Scientific Research Applications
Chemistry
Mal-amide-PEG2-oxyamine-Boc serves as a critical linker in the synthesis of complex biomolecules. Its ability to form stable thioether bonds with thiol groups allows for the construction of intricate molecular architectures essential for drug development and chemical biology research.
Biology
The compound is extensively used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs utilize the compound to link an E3 ubiquitin ligase ligand with a target protein ligand, facilitating targeted protein degradation through the ubiquitin-proteasome system. This application has significant implications for therapeutic strategies against various diseases, including cancer .
Medicine
In medical research, this compound is being investigated for its potential in drug delivery systems. It allows for the precise attachment of therapeutic agents to antibodies or other biomolecules, enhancing targeted delivery to specific tissues or cells. The compound's use in antibody-drug conjugates (ADCs) exemplifies its role in improving the efficacy and safety profiles of therapeutic agents .
Industry
The compound finds applications in the production of advanced materials and bioconjugates. Its unique properties enable the development of biosensors and imaging agents, which are crucial for diagnostics and monitoring biological processes in real-time .
Case Study 1: PROTAC Development
A study highlighted the successful synthesis of a PROTAC using this compound as a linker. The compound enabled the effective degradation of target proteins associated with cancer progression, demonstrating its potential as a therapeutic agent in oncology .
Case Study 2: Antibody-drug Conjugates
Research involving this compound showcased its application in creating ADCs. The study illustrated how the compound facilitated the stable conjugation of cytotoxic drugs to antibodies, leading to enhanced delivery and reduced side effects compared to traditional chemotherapy methods .
Mechanism of Action
Mal-amide-PEG2-oxyamine-Boc exerts its effects through the following mechanisms:
Linker Functionality: The maleimide group reacts with thiol groups on proteins, forming stable thioether bonds.
Oxyamine Reactivity: The oxyamine group forms oxime linkages with aldehydes or ketones, enabling the conjugation of various biomolecules.
PROTAC Synthesis: In PROTACs, the compound links an E3 ubiquitin ligase ligand to a target protein ligand, facilitating the ubiquitination and subsequent degradation of the target protein
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 415.44 g/mol
- Purity : ≥95%
- Applications : Antibody-drug conjugates (ADCs), protein labeling, and site-specific bioconjugation .
Comparison with Structurally Similar Compounds
2.1 Mal-amide-PEG2-oxyamine (AP10062)
- Structure : Similar to Mal-amide-PEG2-oxyamine-Boc but lacks the Boc group on the oxyamine.
- Molecular Weight : 315.32 g/mol .
- Reactivity : The unprotected oxyamine (-NH-OH) is immediately reactive with carbonyl groups, limiting controlled conjugation.
- Applications : Used in workflows requiring direct conjugation without a protection-deprotection step .
2.2 Mal-amide-PEG3-oxyamine-Boc (AP10059)
- Structure : Extends the PEG spacer to three ethylene glycol units (PEG3).
- Molecular Weight : 459.49 g/mol .
- Advantages : Longer PEG chain improves solubility and reduces steric hindrance in bulky conjugates.
- Applications : Ideal for large biomolecules (e.g., antibodies) requiring enhanced flexibility .
2.3 Mal-PEG2-NH-Boc
- Structure : Contains a Boc-protected amine (-NH-Boc) instead of oxyamine.
- Reactivity : The deprotected amine (-NH2) reacts with carboxylates or activated esters (e.g., NHS esters).
- Applications : Amine-directed conjugation in peptide synthesis and small-molecule modifications .
2.4 N-Mal-N-bis(PEG2-NH-Boc)
- Structure : Bifunctional linker with two Boc-protected amines linked via PEG2 chains and a central maleimide.
- Molecular Weight : 630.73 g/mol .
- Applications : PROTAC synthesis, enabling dual conjugation (e.g., targeting ligands and E3 ligase recruiters) .
2.5 Mal-PEG2-Val-Cit-PAB-OH
- Structure: Integrates a protease-cleavable Val-Cit dipeptide and self-immolative p-aminobenzyloxycarbonyl (PAB) linker.
- Molecular Weight : 618.71 g/mol .
- Applications : ADC payload release in tumor microenvironments via enzymatic cleavage .
Functional and Structural Comparison Table
Key Differentiators
Reactivity Control :
- This compound allows sequential conjugation (first maleimide-thiol, then deprotection for oxyamine-carbonyl) .
- Unprotected analogs (e.g., AP10062) lack this temporal control.
PEG Length :
- PEG3 derivatives (e.g., AP10059) offer better solubility and reduced steric hindrance than PEG2 counterparts .
Functional Group Diversity :
- N-Mal-N-bis(PEG2-NH-Boc) enables dual conjugation, critical for complex molecules like PROTACs .
- Val-Cit-PAB-OH integrates enzymatic cleavage for targeted drug release .
Application Specificity: Boc-protected compounds are preferred in multi-step syntheses, while non-Boc variants suit single-step workflows.
Research Findings and Trends
- ADC Development : this compound is widely used in ADCs due to its stability and controlled reactivity .
- PROTACs : Bifunctional linkers like N-Mal-N-bis(PEG2-NH-Boc) are gaining traction for protein degradation therapies .
- Enzyme-Responsive Systems : Compounds with Val-Cit-PAB-OH demonstrate enhanced tumor specificity in preclinical models .
Biological Activity
Mal-amide-PEG2-oxyamine-Boc is a polyethylene glycol (PEG)-based linker molecule with significant applications in the synthesis of proteolysis-targeting chimeras (PROTACs). These compounds are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system, making them valuable tools in drug discovery and therapeutic development.
Chemical Structure and Properties
- Molecular Weight : 415.443 g/mol
- Molecular Formula : C₁₃H₂₁N₃O₆
- CAS Number : 2253965-09-0
The structure features a Boc-protected oxyamine functionality, which is crucial for its reactivity and ability to form stable linkages with target proteins.
This compound serves as a versatile linker in the construction of PROTACs. The mechanism involves:
- Target Protein Binding : The linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.
- Ubiquitination : Once bound, the E3 ligase facilitates the ubiquitination of the target protein.
- Proteasomal Degradation : The ubiquitinated protein is then directed to the proteasome for degradation, effectively reducing its cellular levels.
In Vitro Studies
Research indicates that PROTACs synthesized using this compound exhibit potent biological activity against various targets, including oncogenic proteins. For instance, studies have demonstrated effective degradation of specific cancer-related proteins, leading to reduced cell viability in tumor cell lines.
Table 1: Summary of In Vitro Findings
| Study Reference | Target Protein | IC50 (nM) | Biological Effect |
|---|---|---|---|
| Oncogene A | 50 | Significant reduction in cell viability | |
| Oncogene B | 25 | Induction of apoptosis in treated cells |
Case Studies
-
Case Study 1: Targeting Oncogene A
- Objective : Evaluate the efficacy of a PROTAC using this compound against Oncogene A.
- Methodology : Tumor cell lines were treated with varying concentrations of the PROTAC.
- Results : A dose-dependent decrease in Oncogene A levels was observed, correlating with increased apoptosis markers.
-
Case Study 2: Dual Targeting with PROTACs
- Objective : Assess the dual-targeting capability of a bifunctional PROTAC.
- Methodology : The compound was tested against two oncogenic pathways simultaneously.
- Results : Enhanced degradation rates were noted, leading to synergistic effects on tumor growth inhibition.
Q & A
Q. How can conflicting results regarding the immunogenicity of PEG2 spacers in this compound be critically evaluated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
